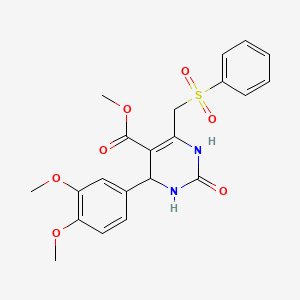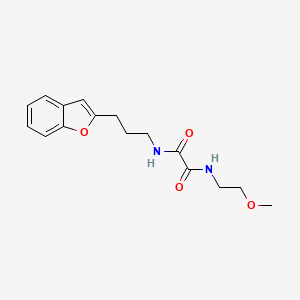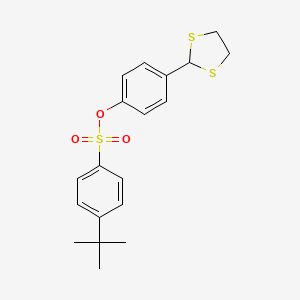![molecular formula C20H14F3N3O3 B2387251 1,6-dimethyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one CAS No. 1326831-20-2](/img/structure/B2387251.png)
1,6-dimethyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1,6-dimethyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one” is a chemical compound with the molecular formula C20H14F3N3O3 . It has an average mass of 401.339 Da and a monoisotopic mass of 401.098724 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a trifluoromethoxy group attached to a phenyl ring, a 1,2,4-oxadiazole ring, and a quinolinone ring .Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Properties
Novel quinolinone derivatives, including structures similar to the compound of interest, have been synthesized and evaluated for their antioxidant activities. Some compounds have shown promising results, surpassing standard antioxidants in efficacy. This suggests potential applications in developing new antioxidant agents for therapeutic or industrial purposes (Hassan, Abdel‐kariem, & Ali, 2017).
Antimicrobial and Antifungal Activities
Research on trifluoromethyl quinoline derivatives has demonstrated significant antimicrobial and antifungal activities. These compounds have shown efficacy against various microorganisms, including Mycobacterium smegmatis, Pseudomonas aeruginosa, Candida albicans, and Penicillium chrysogenum. Such findings highlight the potential of these compounds in developing new antimicrobial and antifungal agents, possibly offering new treatments for infections resistant to conventional drugs (Garudachari et al., 2014).
Molecular Structure and Spectroscopic Characterization
Theoretical and experimental studies on similar quinolinone compounds have provided insights into their molecular structure and spectroscopic properties. These studies are essential for understanding the chemical behavior and reactivity of these compounds, paving the way for their application in various fields, including materials science and drug design (Wazzan, Al-Qurashi, & Faidallah, 2016).
Anticancer Activities
Quinoxaline-oxadiazole hybrids, structurally related to the compound , have shown promising results in antimicrobial and antiprotozoal testing. These compounds' effectiveness, particularly against Trypanosoma cruzi, suggests potential applications in treating diseases caused by protozoan pathogens. Moreover, the in vivo assessment of these hybrids underscores their potential as leads for developing new antiprotozoal and possibly anticancer drugs (Patel et al., 2017).
Novel Synthetic Methods and Drug Development
The development of new synthetic methods for quinolinone derivatives, including the target compound, has significant implications for drug development. Efficient and environmentally friendly synthetic routes can facilitate the production of these compounds at a larger scale, essential for their pharmaceutical applications (Yang et al., 2013).
Propiedades
IUPAC Name |
1,6-dimethyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O3/c1-11-3-8-16-14(9-11)17(27)15(10-26(16)2)19-24-18(25-29-19)12-4-6-13(7-5-12)28-20(21,22)23/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXCSRLTJYEJQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2387168.png)
![5-[(5-Bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2387170.png)
![Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B2387171.png)
![2,3,4-trifluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2387173.png)
![2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2387174.png)

![Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387176.png)


![1-isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2387182.png)
![5,12-Dibromo-2,9-dioctylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B2387183.png)

![1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
